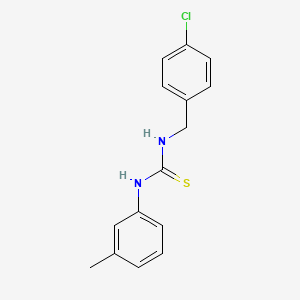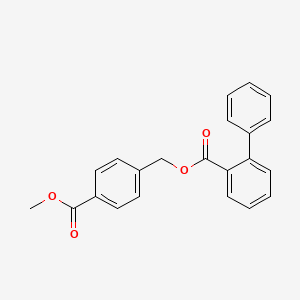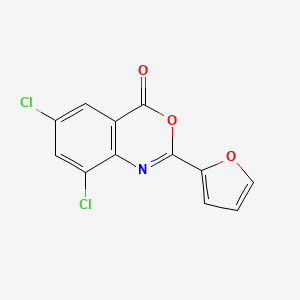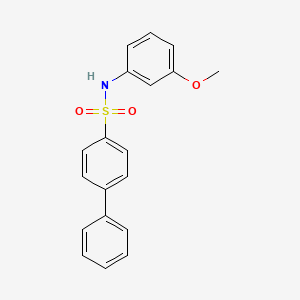
N-(3-methoxyphenyl)-4-biphenylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-4-biphenylsulfonamide, commonly known as MBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MBS is a sulfonamide derivative of biphenyl, which is a common organic compound used in various industrial applications. The synthesis of MBS is a complex process that requires specialized equipment and expertise. In
Scientific Research Applications
MBS has been extensively studied for its potential applications in various scientific fields. One of the primary applications of MBS is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases. MBS has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. Additionally, MBS has been used as a fluorescent probe in bioimaging studies due to its unique optical properties.
Mechanism of Action
The mechanism of action of MBS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. MBS has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in various physiological processes. Additionally, MBS has been shown to inhibit the activity of certain kinases, which are proteins that play a critical role in cell signaling pathways.
Biochemical and Physiological Effects
MBS has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MBS can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MBS has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have also shown that MBS can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MBS in laboratory experiments is its unique properties, which make it a promising candidate for drug development and bioimaging studies. Additionally, MBS has been shown to exhibit low toxicity and high selectivity towards certain enzymes and proteins, making it a valuable tool for studying various physiological processes. However, there are also some limitations to using MBS in laboratory experiments. The synthesis of MBS is a complex process that requires specialized equipment and expertise, which can be a barrier to entry for some researchers. Additionally, the high cost of MBS can also be a limiting factor for some laboratories.
Future Directions
There are several future directions for research on MBS. One area of research is the development of MBS as a potential drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of MBS and its potential therapeutic applications. Additionally, there is a need for more research on the use of MBS as a fluorescent probe in bioimaging studies. Further studies are needed to optimize the optical properties of MBS and to develop new imaging techniques using MBS. Finally, there is a need for more research on the synthesis of MBS and the development of new synthetic routes that are more efficient and cost-effective.
Synthesis Methods
The synthesis of MBS involves the reaction of 3-methoxybenzenesulfonyl chloride with biphenylamine in the presence of a base catalyst. The reaction takes place in anhydrous conditions and is typically carried out under nitrogen gas to prevent oxidation. The product is then purified using column chromatography and recrystallization to obtain a highly pure form of MBS. The synthesis of MBS is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-9-5-8-17(14-18)20-24(21,22)19-12-10-16(11-13-19)15-6-3-2-4-7-15/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQADVLORNMEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-phenylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
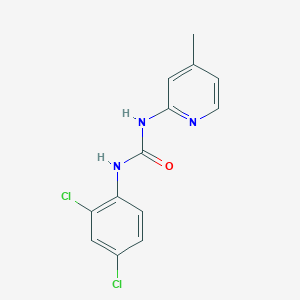
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
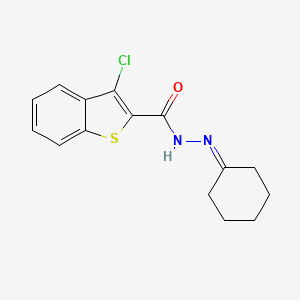

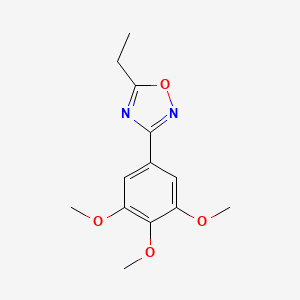
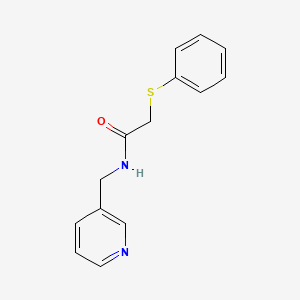
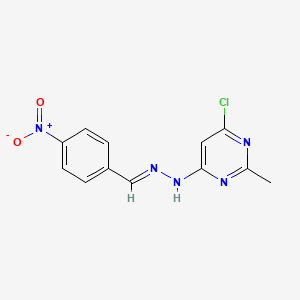
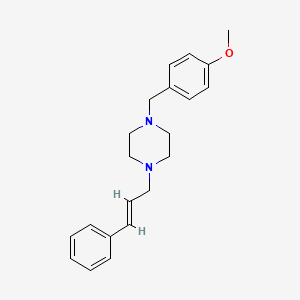
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
